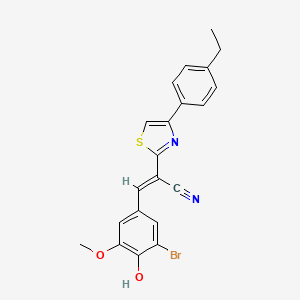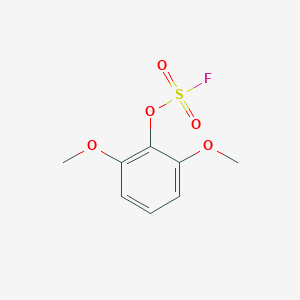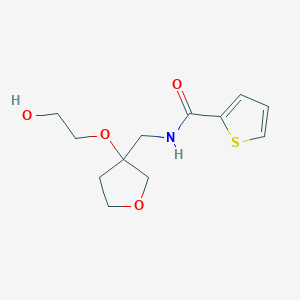![molecular formula C13H17NO3S B2655515 (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(thiophen-3-yl)methanone CAS No. 1396717-78-4](/img/structure/B2655515.png)
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 . The compound is stored at temperatures between 0-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO2/c1-7(2)10-5-8(6-11-7)3-9-4-8/h9H,3-6H2,1-2H3 .Scientific Research Applications
Photochemical Transformations
- A unique photochemical reaction involving related compounds resulted in the formation of β-lactam compounds, highlighting the potential for innovative chemical syntheses (Marubayashi et al., 1992).
Receptor-Based Mechanisms
- Research into receptor-based mechanisms of action revealed insights into the binding and antagonism of specific receptors, suggesting applications in molecular pharmacology (Watson et al., 2005).
Synthesis of Novel Compounds
- Innovative methods for synthesizing new compounds, such as 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes, were developed, expanding the possibilities for creating unique chemical structures (Attanasi et al., 2001).
Three-Component Synthesis
- A three-component synthesis approach yielded methyl esters of 1,6-dioxaspiro[4.4]nona-3,7-diene-4-carboxylic and 4H-furo[3,2-c]pyran-3-carboxylic acids, demonstrating advanced synthetic techniques (Lisovenko et al., 2016).
Antioxidant Properties
- Research into diphenylmethane derivative bromophenols, including natural products, showed that these compounds possess significant antioxidant properties, which could be relevant in various fields including medicinal chemistry and food science (Balaydın et al., 2010).
Bicyclic β-Lactam Synthesis
- Bicyclic β-lactams were synthesized, which could be converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates, illustrating potential applications in drug design (Mollet et al., 2012).
Safety and Hazards
properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-12(2)16-8-13(9-17-12)6-14(7-13)11(15)10-3-4-18-5-10/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDYOCXDFUSMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CSC=C3)CO1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2655432.png)
![N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine](/img/structure/B2655434.png)
![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2655436.png)

![1-(4-Chlorophenyl)-2-[[4-ethyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2655443.png)
![Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate](/img/structure/B2655444.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2655446.png)


![N-(3-acetamidophenyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2655449.png)

![N-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2655453.png)
